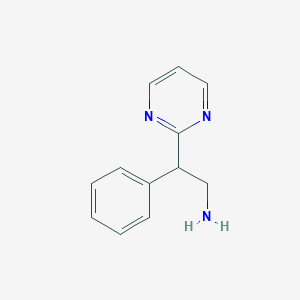
2-Phenyl-2-(pyrimidin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(pyrimidin-2-yl)ethanamine is a versatile chemical compound with a broad range of applications in scientific research. This compound features a phenyl group and a pyrimidinyl group attached to an ethanamine backbone, making it a valuable building block in medicinal chemistry and other fields.
作用機序
Target of Action
The primary target of 2-Phenyl-2-(pyrimidin-2-yl)ethanamine is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key structural protein in the body. By targeting this enzyme, this compound can potentially influence the production and structure of collagen.
Mode of Action
This compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the structure and function of tissues where collagen is a key component.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by this compound affects the collagen synthesis pathway . This can lead to downstream effects such as a reduction in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components.
Pharmacokinetics
It is suggested that this compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, influencing its efficacy and distribution within the body.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of collagen production . On a cellular level, this can result in a decrease in the formation of fibrotic tissue, which is characterized by excessive collagen deposition.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(pyrimidin-2-yl)ethanamine typically involves the reduction of 2-phenyl-2-(pyridin-2-yl)acetonitrile. One common method includes the use of Raney nickel as a catalyst in the presence of ammonium hydroxide and hydrogen at 50°C. The reaction mixture is then filtered, and the product is extracted using ethyl acetate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques with appropriate scaling of reagents and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-Phenyl-2-(pyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The phenyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Raney nickel or palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Phenyl-2-(pyrimidin-2-yl)ethanamine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antifibrotic drugs.
Industry: Utilized in the development of catalysts and other industrial chemicals.
類似化合物との比較
- 2-Phenyl-2-(pyridin-2-yl)ethanamine
- 2-Phenyl-2-(pyrimidin-4-yl)ethanamine
- 2-Phenyl-2-(pyrimidin-5-yl)ethanamine
Comparison: 2-Phenyl-2-(pyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable target for further research and development .
特性
IUPAC Name |
2-phenyl-2-pyrimidin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-9-11(10-5-2-1-3-6-10)12-14-7-4-8-15-12/h1-8,11H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYPPDSBHYMDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














